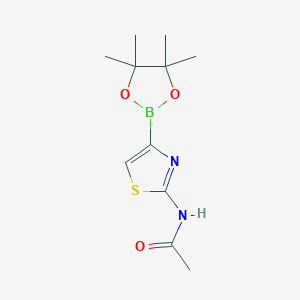
2-Ethyl-4-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, particularly their antimicrobial properties. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-ethylphenol with chlorosulfonic acid to form 2-ethyl-4-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-ethyl-4-hydroxybenzoic acid.
Reduction: Formation of 2-ethyl-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-4-hydroxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-hydroxybenzene-1-sulfonamide is primarily based on its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
2-Ethyl-4-hydroxybenzene-1-sulfonamide is unique due to the presence of the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-ethyl-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
BDHRAKGLYREPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)

![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
